molecular formula C9H10ClNO3 B1624646 1-(3-Chloro-propoxy)-2-nitro-benzene CAS No. 37576-04-8

1-(3-Chloro-propoxy)-2-nitro-benzene

Cat. No. B1624646
CAS RN: 37576-04-8
M. Wt: 215.63 g/mol
InChI Key: DKXKUILKIAMLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820818B2

Procedure details

2-Nitrophenol (70 mmol), 1-bromo-3-chloropropane (360 mmol), potassium carbonate (water free, 110 mmol), potassium iodide (2 mmol) and tetrabutyl-ammonium bromide (1 mmol) are suspended in acetone (130 ml) and heated up to 50° C. and the mixture is then stirred at this temperature for 30 hours. After cooling down to RT the solid material is filtered off and the filtrate is evaporated. The excess of 1-bromo-3-chloropropane is distilled of under vacuum (70° C.). A yellow-orange oil with Rf=0.55 (hexane/ethyl acetate=2:1) is obtained, which is used in the next step without further purification.
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
360 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Br[CH2:12][CH2:13][CH2:14][Cl:15].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[Cl:15][CH2:14][CH2:13][CH2:12][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
70 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
360 mmol
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
110 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
2 mmol
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
1 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at this temperature for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to RT the solid material
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
The excess of 1-bromo-3-chloropropane is distilled of under vacuum (70° C.)
CUSTOM
Type
CUSTOM
Details
A yellow-orange oil with Rf=0.55 (hexane/ethyl acetate=2:1) is obtained
CUSTOM
Type
CUSTOM
Details
which is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
ClCCCOC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.